Hylin-b2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FIGAILPAIAGLVGGLINR |
Origin of Product |
United States |
Structural Characterization and Advanced Biophysical Analysis of Hylin B2
Methodologies for Primary and Secondary Structure Elucidation in Peptide Chemistry
Determining the precise arrangement of amino acids (primary structure) and the local folding patterns (secondary structure) of peptides is fundamental to understanding their function.
Application of Reversed-Phase Chromatographic Procedures in Isolation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the isolation and purification of peptides from complex biological mixtures, such as amphibian skin secretions. researchgate.net This method separates peptides based on their hydrophobicity, with more hydrophobic peptides exhibiting longer retention times on a non-polar stationary phase, such as a C18 column. researchgate.netacs.org The purification procedure of H. biobeba skin secretion by RP-HPLC using a C8 column resulted in the separation of numerous fractions. researchgate.net High hemolytic activity was observed in the most hydrophobic fractions, which were then subjected to RP-HPLC using a C18 column to obtain homogeneous peptides, including Hylin-b2. researchgate.net The retention time of the peptides is also used as a measure of their relative hydrophobicity. acs.org
Spectroscopic Techniques for Conformation Determination (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), are crucial for elucidating the secondary and tertiary structure of peptides in solution and in the presence of membrane-mimicking environments. researchgate.netnih.govuniv-lorraine.frlibretexts.org
Circular Dichroism (CD) spectroscopy is used to evaluate the secondary structure peptides adopt. researchgate.netnih.govlibretexts.org In aqueous solutions, many linear peptides, including hylins, exhibit a negative band around 195-197 nm, characteristic of unordered conformations. researchgate.net Upon interaction with membrane-mimicking environments, such as large unilamellar vesicles (LUVs), a shift in the CD spectrum can be observed, indicating the formation of ordered structures like alpha-helices, characterized by negative bands at 208 nm and 220-230 nm. researchgate.netnih.gov CD can also provide insights into the stability of helical conformations. nih.govuniv-lorraine.fr
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level information about peptide structure and dynamics in solution. researchgate.netlibretexts.org While CD offers a good sense of peptide capabilities and can study dynamic systems, NMR is powerful for atomic-level analysis and can provide key information for assigning a unique structure. libretexts.org Studies combining CD and NMR have been used to determine the solution structure of peptides and evaluate conformational properties. researchgate.netnih.govuniv-lorraine.fr
Mass Spectrometry-Based Approaches for Sequence Verification
Mass Spectrometry (MS), particularly electrospray mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS), is essential for determining the molecular mass and verifying the amino acid sequence of peptides. researchgate.netresearchgate.netacs.org Electrospray mass spectrometry is used for molecular mass determination of purified peptides. researchgate.net MS/MS analysis allows for the de novo sequencing of peptides by analyzing the fragmentation patterns of precursor ions. researchgate.netacs.org This approach was used to reveal the presence of several peptides, including fragments of mature peptides, in the skin extract of B. pulchella after RP-HPLC. researchgate.net Automated Edman degradation can also be used for N-terminal sequencing of intact peptides. researchgate.net Mass differences between experimental and theoretical molecular masses can indicate the presence of post-translational modifications, such as C-terminal amidation, which has been confirmed for this compound. researchgate.net
Molecular Features Influencing Amphipathicity and α-Helical Formation in Membrane-Mimicking Systems
This compound, like many antimicrobial peptides, exhibits an amphipathic character. researchgate.netresearchgate.netresearchgate.netubc.ca This means the peptide has distinct hydrophobic and hydrophilic faces when it adopts a secondary structure like an alpha-helix. researchgate.netresearchgate.netubc.cacaister.com The primary sequences of hylins are typically cationic and contain a large number of hydrophobic residues, such as Leu, Ile, Val, Phe, or Ala, often located on one face of the molecule, while basic amino acids are frequently found at the C-terminus. researchgate.netresearchgate.netresearchgate.net This spatial separation of hydrophobic and charged residues is a key molecular feature driving amphipathicity. researchgate.netresearchgate.netubc.cacaister.com
The formation of an alpha-helical structure is often induced when amphipathic peptides interact with membrane environments. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov This conformational change allows the hydrophobic face of the helix to interact favorably with the lipid core of the membrane, while the hydrophilic face interacts with the polar head groups or the aqueous environment. nih.gov Studies using circular dichroism have shown that hylin peptides increase their alpha-helix content in the presence of large unilamellar vesicles composed of lipids like DMPG and DMPC, mimicking the environment of biological membranes. researchgate.netnih.gov The formation of amphipathic alpha-helical structures in membrane-mimicking environments is a characteristic feature of many membrane-active peptides and is closely linked to their function. researchgate.netresearchgate.netubc.caresearchgate.netnih.gov
Data Tables
While specific quantitative data for this compound's structural parameters (e.g., exact helical content percentages under specific conditions from a single source) were not consistently available across the search results in a format suitable for a single, comprehensive data table, the following table summarizes key characteristics based on the gathered information:
| Characteristic | This compound Finding/Observation | Method(s) Used | Source(s) |
| Source | Skin secretion of Hyla biobeba (Boana lundii) | Isolation | researchgate.netscite.ai |
| Chain Length | Short linear polypeptide, 19 amino acid residues | Edman degradation, Mass Spectrometry | researchgate.net |
| Charge | Cationic (theoretical pI of 9.7) | Sequence analysis (calculated) | researchgate.net |
| Hydrophobicity | Large number of non-polar residues (Leu, Ile), high hydrophobic profile | Sequence analysis, RP-HPLC retention time | researchgate.netresearchgate.netacs.org |
| C-terminus Modification | Amidated | Mass Spectrometry, Derivatization | researchgate.netresearchgate.net |
| Secondary Structure (Buffer) | Mostly unstructured | Circular Dichroism | researchgate.netnih.gov |
| Secondary Structure (Membrane-mimicking) | Forms alpha-helical structure in the presence of lipid vesicles (DMPG:DMPC, DMPC) | Circular Dichroism | researchgate.netnih.gov |
| Amphipathicity | Exhibits a characteristic amphipathic arrangement | Sequence analysis, Helical wheel projection | researchgate.netresearchgate.netresearchgate.net |
| Molecular Mass (Experimental) | 1,864.1 Da | Electrospray Mass Spectrometry | researchgate.net |
Mechanistic Insights into Hylin B2 Biological Activities at the Molecular and Cellular Level
Investigation of Subcellular and Molecular Targets of Hylin b2
Research into the subcellular and molecular targets of Hylin b2, similar to other membrane-active AMPs, primarily focuses on their interaction with cell membranes. While AMPs can potentially interact with intracellular targets or interfere with cellular processes like DNA or protein synthesis, the predominant mechanism involves the disruption and permeabilization of microbial membranes. For cationic AMPs like Hylin b2, the initial interaction is often driven by electrostatic attraction to the negatively charged surfaces of bacterial membranes, which have a higher proportion of anionic lipids compared to the zwitterionic lipids prevalent in mammalian cell membranes. researchgate.net Following initial binding, the hydrophobic regions of the peptide interact with the lipid bilayer, leading to insertion and disruption. Specific molecular targets within the membrane are often the lipid components themselves, rather than specific protein receptors, although interactions with membrane proteins cannot be entirely ruled out for some AMPs.
Elucidation of Membrane Interaction Mechanisms: Pore Formation and Permeabilization
The interaction of Hylin b2 with cell membranes leads to permeabilization and pore formation, crucial steps in its biological activity. This process is significantly influenced by the peptide's structural characteristics and the composition of the target membrane.
Role of Electrostatic and Hydrophobic Interactions with Lipid Bilayers
Electrostatic and hydrophobic interactions are fundamental to the membrane binding and insertion of Hylin b2. The cationic nature of Hylin b2 facilitates initial attraction to the negatively charged headgroups of phospholipids (B1166683) present in bacterial membranes. researchgate.net This electrostatic interaction is a key factor in the peptide's ability to selectively target microbial cells over mammalian cells, which have a lower net negative charge on their outer membrane leaflet. researchgate.net Following this initial attraction, the hydrophobic residues of Hylin b2 interact with the non-polar core of the lipid bilayer. This hydrophobic interaction drives the insertion of the peptide into the membrane, a process often accompanied by a conformational change from a disordered state in aqueous solution to an ordered structure, such as an α-helix, within the membrane environment. researchgate.net The balance between electrostatic attraction and hydrophobic insertion is critical for effective membrane disruption and pore formation.
Influence of Membrane Composition and Model Systems on Peptide Activity
The composition of the lipid bilayer significantly influences the activity of Hylin b2 and other AMPs. Studies using model membrane systems, such as large unilamellar vesicles (LUVs) composed of different lipid mixtures, have been instrumental in understanding these interactions. researchgate.net The presence of negatively charged lipids, such as phosphatidylglycerol (PG), enhances the binding and activity of cationic peptides like Hylin b2 due to increased electrostatic attraction, as observed with other hylin peptides and AMPs. researchgate.net Membrane fluidity, thickness, and the presence of other lipids like cholesterol can also impact peptide insertion and pore formation. Model systems mimicking prokaryotic membranes (rich in anionic lipids) and eukaryotic membranes (rich in zwitterionic lipids and cholesterol) are used to evaluate the peptide's selectivity and the specific lipid requirements for its activity. researchgate.net
Molecular Pathways Underlying Hemolytic Activity
Hylin b2 is known to exhibit hemolytic activity, which refers to its ability to lyse red blood cells. windows.netnih.gov The molecular pathways underlying this activity are also membrane-centric, similar to its effects on microbial membranes, but involve interaction with the lipid bilayer of erythrocytes. While mammalian cell membranes have a lower net negative charge compared to bacterial membranes, they are still susceptible to disruption by some AMPs, particularly at higher peptide concentrations. The mechanism of hemolysis likely involves the peptide's interaction with the erythrocyte membrane lipids, leading to increased permeability and eventual cell lysis through pore formation or detergent-like effects. The amphipathic nature and the ability of Hylin b2 to adopt an α-helical structure are thought to contribute to its hemolytic potential, as increased helicity and amphipathicity have been linked to enhanced hemolytic activity in other peptides.
Proposed Theoretical Models for Antimicrobial Action and Cellular Disruption
Several theoretical models have been proposed to describe the mechanisms by which AMPs, including hylins, disrupt cell membranes and exert their antimicrobial effects. These models provide frameworks for understanding how peptides interact with lipid bilayers and form pores or cause other forms of membrane damage. Common models include:
Barrel-Stave Model: In this model, peptide monomers insert into the lipid bilayer and aggregate to form a pore with the peptides oriented perpendicular to the membrane surface, similar to the staves of a barrel. The hydrophobic faces of the helices interact with the lipid core, while the hydrophilic faces line the aqueous pore.
Toroidal-Pore Model: In this model, the peptides insert into the membrane and induce a collective reorientation of lipid molecules. The peptides and the inner leaflet lipid headgroups line the pore, creating a toroidal (doughnut-shaped) structure.
Carpet Model: In this model, peptides accumulate on the membrane surface, forming a carpet-like layer. When the peptide concentration reaches a certain threshold, the membrane is disrupted due to the accumulated stress and thinning, leading to the formation of transient pores or micellization of the membrane.
Aggregate Model: This model suggests that peptides form aggregates on the membrane surface or within the bilayer, leading to localized membrane disruption and leakage.
While the precise model that best describes Hylin b2's action may depend on factors like peptide concentration, membrane composition, and the specific target cell, these models provide valuable insights into the potential mechanisms of membrane permeabilization and cellular disruption induced by this peptide. The amphipathic α-helical structure adopted by hylins in membrane environments supports mechanisms involving direct membrane interaction and pore formation. windows.netresearchgate.net
Structure Activity Relationship Sar Studies and Rational Peptide Design Based on Hylin B2
Methodological Approaches for Comprehensive SAR Elucidation in Bioactive Peptides
Comprehensive SAR elucidation in bioactive peptides involves a variety of methodological approaches aimed at understanding how variations in peptide structure influence their biological activity. These methods provide a systematic framework to gain information on the functional role of individual amino acids and the impact of structural modifications nih.gov.
A fundamental approach is peptide scanning, where systematic modifications are made to the peptide sequence. Techniques such as alanine (B10760859) scanning, where each residue is individually replaced by alanine, or enantiomeric scanning, involving the substitution of L-amino acids with D-amino acids, are employed to probe the contribution of specific side chains and backbone chirality to activity nih.gov. Beyond simple substitutions, more complex modifications like N-substitution, lactam cyclization, and the introduction of aza-amino acids can be used to investigate the effects on peptide properties and pharmacological profiles nih.gov.
Experimental techniques play a crucial role in characterizing peptide structure and activity. Mass spectrometry, particularly high-resolution mass spectrometry, is vital for identifying and characterizing peptides and their modifications in complex mixtures nih.govebiohippo.com. Techniques like liquid chromatography and capillary electrophoresis are used for peptide separation and analysis nih.gov. Circular dichroism (CD) spectroscopy is commonly employed to determine the secondary structure of peptides in different environments, including membrane-mimicking conditions researchgate.netmims.com. In vitro bioassays are essential for quantifying the biological activity of peptides and their analogs against target microorganisms or cells nih.govfishersci.caunesp.br.
In silico techniques and bioinformatics complement experimental approaches by allowing for the analysis of peptide sequences, prediction of putative functions based on homology to known bioactive peptides, and the study of structure-activity relationships nih.govebiohippo.com. Databases of known bioactive peptides and tools for sequence analysis are valuable resources in this process ebiohippo.comfishersci.ca.
Impact of Specific Amino Acid Substitutions and Modifications on Hylin b2 Biological Efficacy
Specific research detailing the impact of individual amino acid substitutions and modifications specifically on Hylin b2's biological efficacy was not extensively found in the provided search results. However, general principles regarding how such changes affect peptide activity can be inferred from studies on other bioactive peptides, including related hylins.
Studies on other antimicrobial peptides (AMPs) have shown that the net positive charge and hydrophobicity are key physicochemical properties influencing their activity and interaction with cell membranes wikipedia.orgwikipedia.orgwikipedia.orgfishersci.seciteab.comnih.gov. Cationicity, often conferred by residues like lysine (B10760008) and arginine, is crucial for electrostatic interactions with the anionic surfaces of bacterial membranes wikipedia.orgwikipedia.org. Hydrophobic residues facilitate the partitioning of peptides into the lipid bilayer wikipedia.orgwikipedia.org. The balance between charge and hydrophobicity is delicate, and optimizing these parameters through amino acid substitutions can enhance antimicrobial activity while potentially reducing undesirable effects like hemolysis wikipedia.orgwikipedia.org.
Research on Hylin a1, which shares similarity with Hylin b2, has demonstrated the importance of the N-terminal region for its antibacterial action. Modifications such as the introduction of an acetyl group or an aspartic acid residue at the N-terminus of Hylin a1 analogs affected their activity, particularly against Gram-positive bacteria. Conversely, adding a lysine residue at the N-terminus sustained or increased activity against microorganisms unesp.br. This suggests that the N-terminal region and the nature of amino acids introduced can significantly impact the biological profile of hylin peptides.
The position of amino acid substitutions within the peptide sequence can also be critical uni-freiburg.de. Studies on other peptides have shown that replacing hydrophobic core residues can impact thermostability sigmaaldrich.cn. Modifications to charged or hydrophobic amino acids can alter or inhibit the ability of peptides to self-assemble into supramolecular structures, which can be related to their activity citeab.com.
While these general principles and findings from related peptides provide insights, specific experimental data on how targeted mutations or modifications affect Hylin b2's potency, spectrum of activity, or other biological effects were not available in the search results.
Principles of Peptide Engineering for Modulating Selectivity and Potency against Target Microorganisms and Cells
Peptide engineering aims to design peptides with improved therapeutic properties, including enhanced potency and selectivity towards target microorganisms or cells, while minimizing activity against host cells. This involves applying principles derived from SAR studies and understanding the mechanisms of peptide action fishersci.canih.govnih.govresearchgate.net.
Modulating the charge and hydrophobicity of peptides is a primary strategy for influencing selectivity and potency wikipedia.orgfishersci.seciteab.comnih.gov. Increasing the net positive charge can enhance electrostatic interactions with negatively charged bacterial membranes, potentially increasing antimicrobial activity wikipedia.org. However, excessive positive charge or hydrophobicity can also lead to increased toxicity against host cells, which typically have more neutral membranes wikipedia.org. Engineering peptides to have an optimal balance of these properties is crucial for selective toxicity wikipedia.orgwikipedia.org.
Structural modifications are also employed to modulate peptide activity. Inducing or stabilizing specific secondary structures, such as alpha-helices, can be important for membrane interaction and activity researchgate.netmims.comnih.gov. Strategies like peptide cyclization, the introduction of D-amino acids, or covalent cross-linking can be used to stabilize desired conformations and increase resistance to proteolytic degradation, thereby improving peptide stability and half-life nih.govfishersci.canih.govnih.govciteab.com.
Targeting specific cellular processes or receptors can also enhance selectivity. For example, some peptides are engineered to target specific protein-protein interactions or enzymes researchgate.netnih.govcenmed.com. The design of peptides that can selectively interact with the distinct lipid composition of microbial membranes compared to mammalian cell membranes is a key aspect of achieving selective toxicity mims.comwikipedia.orgwikipedia.orgrcsb.org.
Peptide engineering can also involve incorporating non-canonical or unnatural amino acids (UAAs) to introduce novel functionalities or enhance desired properties like stability, permeability, and targeted activity nih.govciteab.com. UAAs can be used to modify physicochemical properties, improve resistance to enzymatic degradation, and optimize interactions with specific targets citeab.com.
While these principles are broadly applicable to peptide engineering, specific examples of their application to modulate the selectivity and potency of Hylin b2 against particular targets were not detailed in the provided search results.
Computational Approaches and De Novo Design Strategies for Hylin b2 Analogs and Derivatives
Computational approaches and de novo design strategies play an increasingly important role in the discovery and optimization of bioactive peptides, offering methods to explore vast chemical spaces and predict peptide properties before synthesis ebiohippo.comfishersci.cafishersci.canih.govsigmaaldrich.cnnih.govnih.govnih.govwikipedia.orgwikidata.orgdsmz.deresearchgate.netnih.govresearchgate.netuni.lu. While the application of these methods specifically to Hylin b2 was not detailed in the search results, the general techniques are relevant for designing Hylin b2 analogs and derivatives.
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to predict peptide structures, explore interactions with biological targets (such as cell membranes or proteins), and investigate structural dynamics mims.comnih.gov. These methods can provide insights into how modifications might affect peptide conformation and binding mims.comnih.gov.
Virtual screening of peptide libraries against specific targets allows for the rapid identification of potential candidates with desired properties nih.govnih.gov. This can be guided by SAR analysis to focus the search on peptides with structural features associated with activity fishersci.cawikidata.org.
De novo design strategies aim to generate novel peptide sequences with desired characteristics from scratch, rather than modifying existing sequences sigmaaldrich.cnnih.govnih.govresearchgate.netnih.gov. These methods often utilize computational algorithms, including machine learning and artificial intelligence (AI), trained on data from known bioactive peptides fishersci.canih.govwikipedia.orgwikidata.orgresearchgate.netnih.gov. AI models can be used to predict peptide function or structure based on intrinsic properties like amino acid composition and sequence fishersci.canih.gov. Some tools can generate sequences based on specific physicochemical property targets wikipedia.org.
Recent advancements integrate deep learning and reinforcement learning for de novo molecular design, allowing the exploration of large chemical spaces and the generation of molecules with specific predicted properties fishersci.caresearchgate.netnih.gov. Protein language models are also being used to identify fundamental patterns in proteins and enhance peptide design nih.gov.
Comparative Analysis and Evolutionary Perspectives of Hylin Peptides
Phylogenetic Relationships and Sequence Divergence within the Hylin Peptide Family
Phylogenetic analysis of amphibian antimicrobial peptides, including hylins, often utilizes the sequences of their precursor proteins (prepro-peptides). These precursors typically consist of a conserved signal peptide, an acidic propeptide domain, and a hypervariable C-terminal domain containing the mature peptide sequence. nih.govias.ac.in The conservation of the signal peptide region across different AMP families in frogs suggests a common ancestral origin, while the mature peptide domain exhibits significant divergence. nih.govias.ac.in
Within the hylin peptide family, there is notable sequence variability among members, even within the same species or closely related species. For instance, hylin-b1 (B1576362) and hylin-b2, isolated from Boana lundii, show structural similarity to bombinins H peptides from Bombina species, despite belonging to different frog families. nih.govnih.gov Studies comparing hylin sequences from different Boana species, such as Boana prasina and Boana lundii, have revealed varying degrees of sequence similarity among mature peptides, ranging from 52% to 84%. researchgate.net
Despite the inter- and intraspecific sequence divergence, hylins share conserved structural patterns. researchgate.netnih.gov For example, a conserved motif Gly-X-X-X-Pro-Ala-X-X-Gly has been identified in hylin peptides, where Gly and Pro residues are often co-localized with charged or polar residues. researchgate.netnih.gov This conserved proline residue is thought to induce a curve or hinge in the peptide structure, which is important for membrane interaction and pore formation. researchgate.netnih.gov
The hypervariability observed in the mature peptide domain of hylins and other amphibian AMPs is considered a result of evolutionary processes, including repeated gene duplications of ancestral genes and accelerated mutations in the mature peptide region. nih.gov This rapid evolution is likely driven by the co-evolutionary arms race between the host amphibian and its diverse array of pathogens. nih.govmdpi.comresearchgate.netresearchgate.net
Structural and Functional Homologies with Other Host Defense Peptides from Diverse Organisms
Hylin peptides, like many other host defense peptides (HDPs) from diverse organisms, are typically cationic and amphipathic. researchgate.netuclan.ac.uk The cationic nature is often due to the presence of lysine (B10760008) and arginine residues, which facilitates interaction with the negatively charged components of microbial membranes. researchgate.netresearchgate.netuclan.ac.uk The amphipathic structure, characterized by distinct hydrophobic and hydrophilic faces, allows the peptides to interact with and often insert into lipid bilayers. researchgate.netresearchgate.netmdpi.com
Structural comparisons have shown that hylins, such as hylin-a1 (B1576363), can adopt an alpha-helical structure in membrane-mimetic environments, a common feature among many membrane-active AMPs. researchgate.netnih.govresearchgate.net This structural transition upon membrane binding is crucial for their biological function. researchgate.netresearchgate.net
Functional homology is evident in the broad-spectrum antimicrobial activity exhibited by hylins against bacteria and fungi, a characteristic shared with many HDPs from various sources, including other amphibians, insects, and mammals. mdpi.comuclan.ac.ukmdpi.comnih.gov For instance, hylin-a1 has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net This broad activity is a hallmark of innate immune peptides designed to provide a rapid, non-specific defense. mdpi.com
Comparisons with other amphibian peptide families, such as temporins from Rana temporaria, also highlight functional similarities in their activity against microorganisms, although structural differences exist. mdpi.comnih.govmdpi.com The shared function in combating pathogens, despite disparate evolutionary origins in some cases, suggests convergent evolution driven by similar selective pressures. nih.govmdpi.com
Evolutionary Adaptation of Peptide Sequences for Specific Biological Roles in Amphibian Defense
The diversity and rapid evolution of hylin peptide sequences are intrinsically linked to their adaptive roles in amphibian defense. The constant exposure of amphibian skin to a microbe-rich environment has driven the evolution of a potent and diverse arsenal (B13267) of AMPs. nih.govnih.govoup.com
Diversifying selection appears to play a significant role in the evolution of the mature peptide domain of amphibian AMPs, leading to peptides with varying sequences and spectra of action. oup.complos.org This variation provides a broader defense against a diverse spectrum of potential pathogens, making it more difficult for microorganisms to develop widespread resistance to the host's peptide repertoire. nih.govoup.com
Specific amino acid substitutions within hylin sequences can significantly impact their activity and selectivity. For example, modifications to hylin-a1, such as the introduction of tryptophan or changes in net charge, have been shown to modulate its activity against different microorganisms and its interaction with membranes. mdpi.comnih.gov This highlights how subtle changes at the sequence level, driven by evolutionary pressures, can lead to adaptations for specific biological roles, such as enhanced activity against particular pathogens or altered membrane selectivity. nih.gov
Furthermore, the expression of different hylin peptides within the skin secretion, sometimes as longer precursors that are cleaved upon secretion, may represent an additional layer of evolutionary adaptation, potentially allowing for distinct functions of stored versus secreted forms. nih.govacs.org
Here is a table summarizing information about this compound and related compounds mentioned:
Preclinical Investigations and Translational Research Potential of Hylin B2
In Vitro Studies of Hylin b2 Activity Against Microbial Strains and Pathogens
In vitro studies are crucial for evaluating the direct effects of compounds like Hylin b2 on various microbial strains and pathogens. While specific detailed in vitro activity data solely for Hylin b2 is limited in the provided context, research on related hylins, such as Hylin a1, provides insights into the potential antimicrobial capabilities of this peptide family. Hylin a1, also an antimicrobial peptide (AMP) from amphibian skin secretion, has demonstrated broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.netnih.gov
Studies on Hylin a1 have shown inhibitory effects against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netnih.gov Antifungal activity of Hylin a1 has also been reported against Candida albicans, C. krusei, C. parapsilosis, and Cryptococcus neoformans. researchgate.netnih.gov For instance, Hylin a1 was found to interfere with the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µM and Enterococcus faecalis with an MIC of 16 µM. researchgate.net Lower MIC values were observed for Escherichia coli (32 µM) and Pseudomonas aeruginosa (64 µM). researchgate.net
Hylins b1 and b2, isolated from Boana lundii, are characterized by short linear polypeptide chains, a high proportion of hydrophobic residues, amidated C termini, and exhibit hemolytic properties. researchgate.netresearchgate.net The C-terminal amidation is considered important for membrane binding in some AMPs. researchgate.net The physicochemical characteristics of AMPs, including net charge and hydrophobicity, significantly influence their antibacterial potency and interaction with microbial membranes. nih.gov AMPs typically interact with and disrupt the cell membranes of bacteria, protozoa, and fungi. mdpi.com
While direct MIC data for Hylin b2 against a wide panel of microbes is not explicitly detailed, its structural similarities to other hylins with known antimicrobial activity suggest a potential for similar effects. Further in vitro studies specifically on Hylin b2 are necessary to fully characterize its spectrum of activity and potency against various microbial pathogens.
Exploration of Hylin b2 in Animal Models for Proof-of-Concept Research (e.g., infection models)
The exploration of peptide candidates like Hylin b2 in animal models is a critical step for proof-of-concept research, particularly for evaluating their efficacy in complex biological systems such as infection models. Animal models are essential for understanding how a potential therapeutic agent behaves in a living organism, including its interaction with host tissues and the immune system, and its ability to reduce pathogen burden or mitigate disease symptoms. nih.gov
Although specific studies detailing the use of Hylin b2 in animal infection models were not prominently found, research on analog peptides derived from Hylin a1 has been conducted in mouse models. These studies provide a framework for the potential translational research involving Hylin b2 or its modified versions. For example, analog peptides based on Hylin a1, substituted with alanine (B10760859) and lysine (B10760008) to potentially improve properties, have been investigated for their efficacy against carbapenem-resistant Acinetobacter baumannii infection in mice. researchgate.netresearchgate.net These analog peptides demonstrated antibacterial and anti-inflammatory activity and effectively ameliorated infection in the mouse model. researchgate.netresearchgate.net
Animal models of infection, such as those using mice, are valuable for studying the pathogenesis of bacterial infections and evaluating novel therapeutics. nih.govmdpi.com Humanized mouse models, which aim to recapitulate aspects of the human immune system, offer a more clinically relevant system for studying human-specific pathogens and host responses. mdpi.com The success seen with Hylin a1 analogs in animal models suggests that Hylin b2 or its derivatives could also be promising candidates for evaluation in relevant infection models to provide in vivo proof-of-concept for their therapeutic potential.
Hylin b2 as a Template for the Development of Novel Antimicrobial Agents and Biological Tools
Hylin b2, as a naturally occurring antimicrobial peptide, holds potential as a template for the design and development of novel antimicrobial agents and biological tools. The inherent properties of AMPs, such as their ability to interact with and disrupt microbial membranes, make them attractive candidates for combating the rising issue of antimicrobial resistance. researchgate.netresearchgate.netnih.gov
The structural characteristics of hylins, including their cationic and amphipathic nature, are key determinants of their activity. researchgate.netnih.gov By understanding the relationship between the structure and function of Hylin b2 and other hylins, researchers can design modified peptides or mimetics with enhanced antimicrobial potency, reduced host cell toxicity, and improved pharmacokinetic properties. researchgate.netmdpi.com
The development of analog peptides based on Hylin a1, which showed improved properties and efficacy in animal models, exemplifies the potential of using hylins as templates. researchgate.netresearchgate.net Modifications to the amino acid sequence can influence factors such as helicity, hydrophobic moment, and net charge, thereby modulating membrane interaction and biological activity. researchgate.netnih.govmdpi.com
Beyond antimicrobial therapeutics, peptides like Hylin b2 could potentially be utilized as biological tools. Their ability to interact with lipid membranes could be leveraged in various research applications, such as studying membrane structure and function, developing delivery systems for other molecules, or creating antimicrobial surface coatings.
Future Research Directions and Emerging Methodologies in Hylin b2 Studies
Future research on Hylin b2 can benefit from the integration of advanced methodologies to gain a deeper understanding of its mechanisms of action and to facilitate its translational development.
Integration of Multi-Omics Data for Systems-Level Understanding
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of how Hylin b2 interacts with microbial pathogens and host cells. genexplain.comfrontlinegenomics.commdpi.com This approach allows researchers to move beyond studying individual components and explore the complex molecular networks and pathways influenced by the peptide. genexplain.com
By analyzing changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) in response to Hylin b2 exposure, researchers can identify key cellular processes affected in both the pathogen and the host. genexplain.commdpi.com This can reveal the mechanisms of antimicrobial action, potential resistance pathways in microbes, and the peptide's effects on host immune responses. genexplain.comnih.gov Integrating genomic or epigenomic data could further elucidate how genetic factors or epigenetic modifications influence the response to Hylin b2. genexplain.comnih.gov
Multi-omics integration requires sophisticated computational tools and methodologies to handle and analyze large, complex datasets. frontlinegenomics.commdpi.com This holistic view is crucial for identifying critical targets and developing more effective strategies for using Hylin b2 or its derivatives as therapeutic agents. genexplain.com
Advanced Imaging and Single-Molecule Techniques for Investigating Peptide-Membrane Interactions
Advanced imaging techniques and single-molecule methodologies offer powerful tools for investigating the detailed interactions between Hylin b2 and biological membranes at a high resolution. Understanding these interactions is fundamental to elucidating the peptide's mechanism of action, particularly its ability to disrupt microbial membranes. nih.govmdpi.comnih.gov
Techniques such as total internal reflection fluorescence (TIRF) microscopy and single-molecule fluorescence imaging can be used to visualize and quantify peptide binding to lipid bilayers in real-time. nih.gov These methods can provide information on binding kinetics, membrane partitioning, and the dynamics of peptide insertion and pore formation. nih.govbiorxiv.org
Other advanced imaging techniques, such as atomic force microscopy (AFM) or super-resolution microscopy, could provide structural insights into membrane remodeling or pore formation induced by Hylin b2. mdpi.com Label-free techniques, such as certain NMR methods, can also be applied to study the binding of unlabeled peptides to membrane vesicles. biorxiv.org
By employing these advanced methodologies, researchers can gain a detailed molecular understanding of how Hylin b2 interacts with different types of membranes, which is essential for optimizing its design and predicting its efficacy and selectivity.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Hylin-b2 with high purity?
- Methodological Answer : Follow standardized protocols for compound synthesis, including stoichiometric calculations, reaction condition optimization (e.g., temperature, solvent selection), and purification techniques (e.g., column chromatography, recrystallization). Characterization requires spectral data (NMR, IR, mass spectrometry) and purity validation via HPLC or elemental analysis. For replication, document procedures in the main text (if novel) or supplement with raw data in supporting information .
- Key Considerations : Ensure compliance with NIH guidelines for preclinical reproducibility, such as detailing equipment calibration and batch-specific variations .
Q. What are the foundational physicochemical properties of this compound, and how do they inform initial hypotheses?
- Methodological Answer : Prioritize properties critical to bioactivity (e.g., logP for lipophilicity, pKa for ionization, thermal stability via DSC). Cross-reference computational models (e.g., molecular docking) with empirical data to predict interaction mechanisms. Use tables to compare calculated vs. observed values (Table 1). Hypothesis formulation should link structural features to functional outcomes, avoiding overly broad statements .
- Example Table :
| Property | Calculated Value | Observed Value | Method Used |
|---|---|---|---|
| LogP | 3.2 | 3.1 ± 0.1 | HPLC (RP-18) |
| Melting Point | 145°C | 143–147°C | DSC |
Q. How can researchers formulate testable hypotheses about this compound’s mechanism of action?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example:
- Population: Cancer cell line X.
- Intervention: this compound at IC50 concentration.
- Comparison: Untreated control.
- Outcome: Apoptosis rate via flow cytometry.
Hypotheses should explicitly state expected relationships (e.g., "this compound induces caspase-3 activation in cell line X due to structural affinity for kinase Y") .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be systematically resolved?
- Methodological Answer : Apply contradiction analysis frameworks:
Data Triangulation: Compare results from orthogonal methods (e.g., in vitro vs. in vivo assays).
Confounding Variable Control: Re-evaluate experimental conditions (e.g., cell passage number, solvent purity).
Meta-Analysis: Aggregate datasets using PRISMA guidelines to identify bias or heterogeneity .
- Example Workflow :
Include a flowchart summarizing steps, citing and for data presentation standards.Contradiction Resolution Workflow
Q. What strategies optimize experimental protocols for this compound in complex biological systems (e.g., 3D cell models)?
- Methodological Answer :
- Iterative Design: Pilot studies to adjust parameters (e.g., diffusion rates in spheroids).
- Multiparametric Analysis: Use high-content screening (HCS) to capture dynamic responses.
- Validation: Compare outcomes with 2D models and primary tissues, reporting Cohen’s d for effect size consistency .
Q. How should researchers address statistical limitations in this compound dose-response studies?
- Methodological Answer :
- Power Analysis: Predefine sample sizes using G*Power to avoid Type II errors.
- Nonlinear Regression: Fit dose-response curves with Hill equation models (e.g., GraphPad Prism).
- Sensitivity Analysis: Test robustness of IC50 values across assay replicates .
Q. What methodologies validate this compound’s target engagement in vivo?
- Methodological Answer : Combine pharmacokinetic (PK) and pharmacodynamic (PD) profiling:
- PK: LC-MS/MS for plasma/tissue concentration.
- PD: Immunoblotting or PET imaging for target modulation.
Use Bland-Altman plots to correlate exposure and effect .
Q. How can researchers identify underexplored gaps in this compound’s therapeutic potential?
- Methodological Answer : Conduct systematic reviews using PRISMA to map existing literature. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions (e.g., "Does this compound modulate epigenetic markers in neurodegenerative models?") .
Q. What are common methodological flaws in this compound studies, and how can they be mitigated?
- Methodological Answer :
- Flaw: Inadequate blinding in efficacy assays.
- Mitigation: Implement double-blinded protocols with third-party code randomization.
- Flaw: Overreliance on single time-point data.
- Mitigation: Use longitudinal sampling and time-series analysis .
Guidance for Data Presentation
- Tables/Figures : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for clarity. Include error bars, statistical annotations, and DOI-linked references for public datasets .
- Reproducibility : Archive raw data in repositories like Zenodo, citing FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
